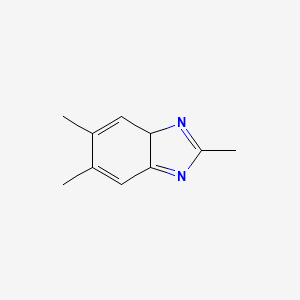
2,5,6-trimethyl-3aH-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6-Trimethyl-3aH-benzimidazole is a heterocyclic aromatic compound with the molecular formula C10H12N2. It is a derivative of benzimidazole, characterized by the presence of three methyl groups at the 2, 5, and 6 positions on the benzimidazole ring. This compound is known for its stability and significant biological activity, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-trimethyl-3aH-benzimidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents under acidic conditions. One common method includes the reaction of o-phenylenediamine with trimethyl orthoformate in the presence of an acid catalyst . Another approach involves the use of benzaldehydes and sodium metabisulphite as an oxidizing agent in a solvent mixture under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process typically involves the use of high-purity starting materials and controlled reaction environments to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,6-Trimethyl-3aH-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert it into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,5,6-Trimethyl-3aH-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5,6-trimethyl-3aH-benzimidazole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity is attributed to its ability to interfere with DNA synthesis and repair mechanisms in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylbenzimidazole: Lacks one methyl group compared to 2,5,6-trimethyl-3aH-benzimidazole.
5,6-Dimethylbenzimidazole: Another derivative with two methyl groups at different positions.
2-Methylbenzimidazole: Contains only one methyl group at the 2-position.
Uniqueness
This compound is unique due to the presence of three methyl groups, which enhance its stability and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its diverse applications in research and industry .
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
2,5,6-trimethyl-3aH-benzimidazole |
InChI |
InChI=1S/C10H12N2/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5,9H,1-3H3 |
InChI-Schlüssel |
FMOLAIUDISVEEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2C(=NC(=N2)C)C=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
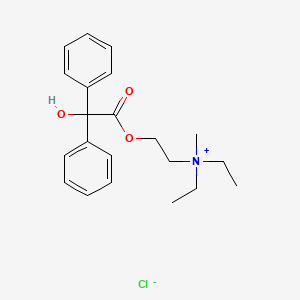
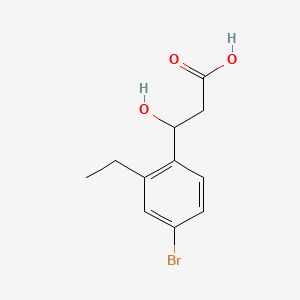
![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)
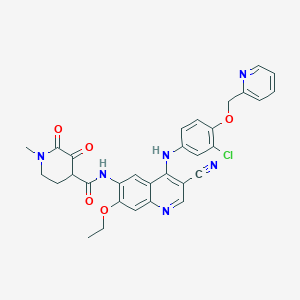
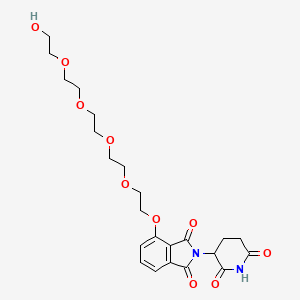


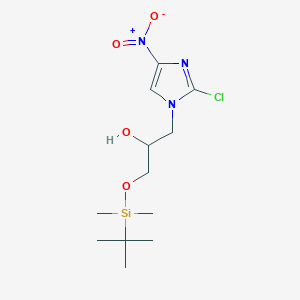
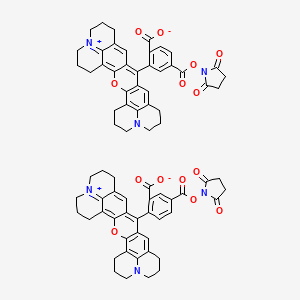
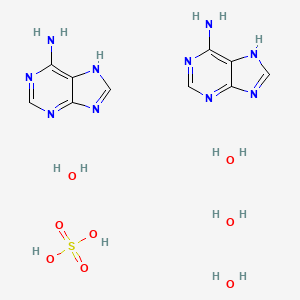
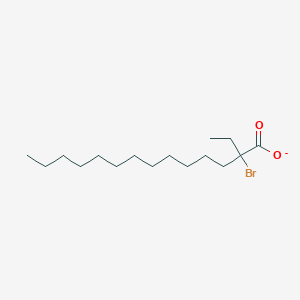
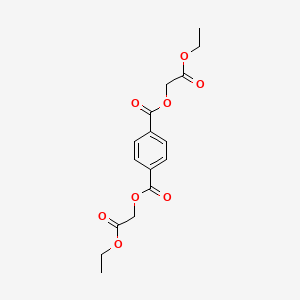
![1,5,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B14762070.png)
